molecular formula C11H15F3N2O B1525159 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol CAS No. 1184010-61-4

2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Cat. No. B1525159
M. Wt: 248.24 g/mol
InChI Key: DNAPYLZPJIROQZ-UHFFFAOYSA-N
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Description

2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (C10H13F3N2O), also known as 2-Aminoethyl-2-trifluoromethyl-aniline, is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. This compound is a colorless liquid with a boiling point of 206 °C, and a melting point of −46 °C. It is slightly soluble in water, alcohol, and ether.

Scientific Research Applications

Structural Modifications and Sympathomimetic Activity

Structural modification of similar compounds, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding a methyl or ethyl group at the carbon alpha to the nitrogen or by adding various alkyl groups in the nitrogen center, changes sympathomimetic activity. This study indicates that β-receptor populations can be divided into β-1 and β-2 types, suggesting potential for tailored receptor targeting (Lands, Ludueña, & Buzzo, 1967).

Ethanol's Potentiation of GABA-mediated Neurotransmission

Ethanol (ethyl alcohol) potentiates the inhibition of cortical neurons by gamma-aminobutyric acid, suggesting specific interactions that could inform the development of neurological treatments or research into alcohol's effects on the brain (Nestoros, 1980).

The "Watering Protocol" in Chemical Synthesis

A novel approach to condensation reactions involving anilines demonstrates how to favor the production of certain precursors, which could be relevant for synthesizing compounds with structural similarities to 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (Marull, Lefebvre, & Schlosser, 2004).

Hydrophobic Site Involvement in Aniline Derivatives' Actions

The study of ethanol's effect on the p-hydroxylation of aniline provides evidence for a hydrophobic binding site, which could be crucial for understanding the interactions and mechanisms of similar compounds (Cohen & Mannering, 1973).

Redox Behavior of Aniline Derivatives

An exploration into the redox behavior of aniline derivatives, including those with structures akin to 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol, sheds light on their biological relevance and potential applications in electrochemical technologies (Subhan et al., 2015).

properties

IUPAC Name

2-[4-amino-N-ethyl-2-(trifluoromethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O/c1-2-16(5-6-17)10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7,17H,2,5-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAPYLZPJIROQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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